molecular formula C20H21N3O2S B2452448 N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 942009-46-3

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2452448
M. Wt: 367.47
InChI Key: BTFLRZDYZUZNLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide, also known as DMMDA-2, is a chemical compound that has attracted attention in scientific research due to its potential therapeutic applications. DMMDA-2 belongs to the class of phenethylamines and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

  • Anticancer Activities : A study by Duran and Demirayak (2012) focused on the synthesis of acetamide derivatives, including those related to the compound . These compounds were tested against various human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

  • Antimicrobial Properties : Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide and found them to have significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Synthesis and Characterization : Studies have also been conducted on the synthesis and characterization of related compounds. For example, Gul et al. (2017) synthesized and characterized derivatives for antimicrobial and hemolytic activity, showing some compounds to be active against selected microbial species (Gul et al., 2017).

  • Photochromism Studies : Bai, Han, Wang, and Meng (2010) synthesized dimers related to the compound , demonstrating photochromism in solution upon irradiation, suggesting potential applications in material science (Bai, Han, Wang, & Meng, 2010).

  • Anticonvulsant Activity : Aktürk, Kılıç, Erol, and Pabuccuoglu (2002) studied omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, which are structurally related to the target compound, for their anticonvulsant activity, finding certain derivatives to be effective (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-4-5-14(2)17(10-13)22-19(24)12-26-20-21-11-18(23-20)15-6-8-16(25-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFLRZDYZUZNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=C(N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.